molecular formula C8H9F2NO B2821936 4-(2-Aminoethyl)-3,5-difluorophenol CAS No. 751440-47-8

4-(2-Aminoethyl)-3,5-difluorophenol

Cat. No.: B2821936
CAS No.: 751440-47-8
M. Wt: 173.163
InChI Key: RWSBYJCYOKCTOS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3,5-difluorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a difluorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-3,5-difluorophenol typically involves the reaction of 3,5-difluorophenol with ethylenediamine under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: The hydroxyl group of 3,5-difluorophenol is activated, allowing for the nucleophilic attack by ethylenediamine.

    Catalysis: Catalysts such as palladium or nickel may be used to facilitate the reaction.

    Temperature and Solvent: The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)-3,5-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Imines, amides.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Ethers, esters.

Scientific Research Applications

4-(2-Aminoethyl)-3,5-difluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3,5-difluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    3,5-Difluoroaniline: Contains the difluorophenyl group but lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 4-(2-Aminoethyl)-3,5-difluorophenol is unique due to the combination of the aminoethyl group and difluorophenol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-aminoethyl)-3,5-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-3-5(12)4-8(10)6(7)1-2-11/h3-4,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBYJCYOKCTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCN)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751440-47-8
Record name 4-(2-aminoethyl)-3,5-difluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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